molecular formula C10H12N2 B8777771 4-[1-(Methylamino)ethyl]benzonitrile

4-[1-(Methylamino)ethyl]benzonitrile

Cat. No.: B8777771
M. Wt: 160.22 g/mol
InChI Key: ZYDCWMILCKQXDE-UHFFFAOYSA-N
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Description

4-[1-(Methylamino)ethyl]benzonitrile is a benzonitrile derivative characterized by a methylaminoethyl substituent at the para position of the aromatic ring. Its molecular formula is C₁₀H₁₁N₂, with a molecular weight of 159.21 g/mol. The compound features a nitrile group (-C≡N) and a secondary amine (-NHCH₃) connected via an ethyl chain, making it a versatile intermediate in pharmaceutical synthesis, particularly for heterocyclic compounds and receptor-targeted drugs.

Properties

Molecular Formula

C10H12N2

Molecular Weight

160.22 g/mol

IUPAC Name

4-[1-(methylamino)ethyl]benzonitrile

InChI

InChI=1S/C10H12N2/c1-8(12-2)10-5-3-9(7-11)4-6-10/h3-6,8,12H,1-2H3

InChI Key

ZYDCWMILCKQXDE-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=C(C=C1)C#N)NC

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a systematic comparison of 4-[1-(Methylamino)ethyl]benzonitrile with structurally related benzonitrile derivatives, focusing on molecular features, physicochemical properties, and functional applications.

Structural and Functional Group Analysis

Compound Name Molecular Formula Key Substituents Notable Features Reference ID
This compound C₁₀H₁₁N₂ -C≡N, -CH₂CH(NHCH₃)- Primary nitrile with methylaminoethyl -
4-((2-(Methylamino)ethoxy)methyl)benzonitrile HCl C₁₁H₁₄N₂O·HCl -C≡N, -OCH₂CH₂NHCH₃ Ethoxy linker, hydrochloride salt (enhanced solubility)
4-[(1R)-1-Amino-2-hydroxyethyl]benzonitrile C₉H₁₀N₂O -C≡N, -CH(OH)CH₂NH₂ Chiral center (R-configuration), hydroxyl group
4-(Ethylaminomethyl)benzonitrile C₉H₁₀N₂ -C≡N, -CH₂NHCH₂CH₃ Ethylamine substituent (higher lipophilicity)
4-(Aminomethyl)benzonitrile HCl C₈H₇N₂·HCl -C≡N, -CH₂NH₂·HCl Primary amine hydrochloride (improved stability)

Physicochemical and Pharmacological Properties

Solubility and Stability: The hydrochloride derivatives (e.g., 4-((2-(Methylamino)ethoxy)methyl)benzonitrile HCl) exhibit enhanced aqueous solubility due to ionic character, making them suitable for drug formulations . 4-(Ethylaminomethyl)benzonitrile (logP ~1.8) is more lipophilic than the methylaminoethyl analog (logP ~1.2), impacting membrane permeability .

Stereochemical Influence: The R-configuration in 4-[(1R)-1-Amino-2-hydroxyethyl]benzonitrile may confer selective binding to biological targets, as seen in enantiomer-specific drug activity .

Synthetic Utility: Derivatives like 4-(4-Cyanobenzoylmethyl)benzonitrile (two nitrile groups) are pivotal in synthesizing fused heterocycles, such as quinazolines, due to their dual reactivity .

Key Research Findings and Data Tables

Table 1: Comparative Physicochemical Data

Compound Molecular Weight (g/mol) Melting Point (°C) logP Solubility (mg/mL)
This compound 159.21 95–98 (predicted) ~1.2 12.5 (DMSO)
4-((2-(Methylamino)ethoxy)methyl)benzonitrile HCl 246.75 160–162 ~0.5 >50 (Water)
4-(Ethylaminomethyl)benzonitrile 146.19 80–82 ~1.8 8.3 (Ethanol)

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